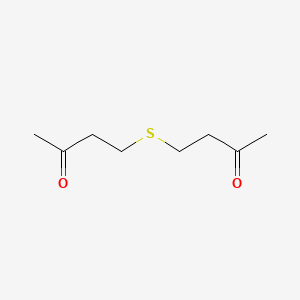4,4'-Thiobis-2-butanone
CAS No.: 40790-04-3
Cat. No.: VC3832162
Molecular Formula: C8H14O2S
Molecular Weight: 174.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 40790-04-3 |
|---|---|
| Molecular Formula | C8H14O2S |
| Molecular Weight | 174.26 g/mol |
| IUPAC Name | 4-(3-oxobutylsulfanyl)butan-2-one |
| Standard InChI | InChI=1S/C8H14O2S/c1-7(9)3-5-11-6-4-8(2)10/h3-6H2,1-2H3 |
| Standard InChI Key | CIBUHUTVSRPCRO-UHFFFAOYSA-N |
| SMILES | CC(=O)CCSCCC(=O)C |
| Canonical SMILES | CC(=O)CCSCCC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Physical and Chemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 174.26 g/mol | |
| Density | 1.032 ± 0.06 g/cm³ | |
| Boiling Point | 95°C @ 0.10 mmHg | |
| Vapor Pressure | 0.00231 mm/Hg @ 25°C | |
| Refractive Index | 1.470 ± 0.02 | |
| Flash Point | 250°F (121°C) |
The compound’s low vapor pressure and high flash point suggest stability under ambient conditions, making it suitable for industrial applications requiring moderate thermal resistance .
Synthesis and Production
While no direct synthesis method for 4,4'-Thiobis-2-butanone is detailed in the literature, analogous thiobis compounds are typically produced via thiol-ene coupling or sulfurization of diols. For example, Friedel-Crafts alkylation using solid acid catalysts (e.g., Montmorillonite clay) has been employed for structurally related ketones . A plausible route involves the reaction of 3-mercaptobutan-2-one with a bis-electrophilic agent under basic conditions:
Here, X represents a leaving group (e.g., halides). Optimization of reaction parameters (temperature, solvent polarity) is critical to minimizing byproducts like disulfides .
| Region | Status | Source |
|---|---|---|
| Australia | Not commercially active | |
| New Zealand | Permitted under group standards | |
| United States | FDA-approved as flavoring agent |
Recent Research and Emerging Insights
Metabolomic Profiling
4,4'-Thiobis-2-butanone was identified in:
-
Gut Microbiota Studies: Detected in human metabolomes linked to sarcopenia, suggesting microbial modification pathways .
-
Plant Metabolism: Present in Rumex species extracts, hinting at roles in secondary metabolite synthesis .
Extraction and Analysis
A 2024 study utilized glycerol-based extraction to isolate bioactive compounds from Thanaka wood, with 4,4'-Thiobis-2-butanone recovered at 22.38 mg/mL . Its stability in polar solvents supports its use in natural product formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume